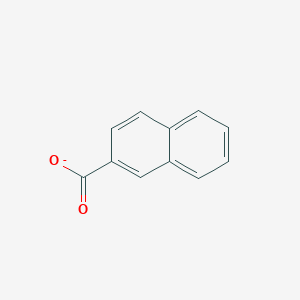

2-Naphthoate

Descripción

Historical Context and Significance of Naphthoate Scaffolds in Chemical Science

The story of 2-naphthoate is intrinsically linked to the discovery and exploration of its parent molecule, naphthalene. Naphthalene was first identified in 1819 from coal tar, a byproduct of coke production. iarc.frnih.gov This discovery was a pivotal moment in the development of organic chemistry, opening the door to the study of polycyclic aromatic hydrocarbons. solubilityofthings.com In the early 19th century, research into aromatic compounds like naphthalene and its derivatives, including the naphthoic acids, played a crucial role in advancing the understanding of chemical structure and reactivity. solubilityofthings.com

Naphthoate scaffolds, characterized by a naphthalene ring functionalized with a carboxylate group, have proven to be of immense value across various scientific disciplines. Their rigid and planar structure, combined with the electronic properties of the naphthalene ring system, makes them ideal building blocks for a diverse range of applications. In medicinal chemistry, for instance, hydroxynaphthoate derivatives have been instrumental as intermediates in the synthesis of anti-carcinogenic compounds. ossila.com Furthermore, research has demonstrated the anti-inflammatory and antibacterial properties of certain naphthoic acid derivatives. ossila.com Beyond the realm of medicine, these scaffolds are integral to materials science, serving as precursors for dyes, pigments, and advanced polymers. solubilityofthings.com

Scope and Relevance of Current Academic Research on this compound

Current academic research on this compound and its derivatives is vibrant and expansive, driven by the continuous discovery of new properties and applications. The inherent versatility of the this compound structure allows for extensive functionalization, enabling chemists to fine-tune its electronic, optical, and biological properties. This has led to a surge of interest in its use as a fundamental component in the design of complex molecules and functional materials.

The relevance of this research is underscored by the wide array of fields it impacts. In medicinal chemistry, derivatives of 2-naphthoic acid are being explored as potent and selective antagonists for cellular receptors, highlighting their potential in drug discovery. nih.gov In materials science, the focus is on leveraging the unique photophysical properties of this compound to create novel materials for optoelectronics and sensing applications. fiveable.memdpi.com The ability of this compound to act as a ligand for metal ions has also positioned it as a key player in the development of coordination polymers and metal-organic frameworks (MOFs). acs.org

Overview of Key Research Areas in this compound Chemistry

The exploration of this compound chemistry is concentrated in several key areas, each with its own set of promising advancements and future directions.

Medicinal Chemistry and Drug Discovery: Researchers are actively designing and synthesizing novel this compound derivatives to target specific biological pathways. A significant area of investigation involves their role as receptor antagonists, with studies focusing on structure-activity relationships to optimize potency and selectivity. nih.gov The development of fluorescent probes based on the this compound scaffold is another active area, providing valuable tools for screening and biological imaging. guidechem.comresearchgate.net

Materials Science and Functional Polymers: The unique molecular structure of this compound makes it a valuable monomer for the synthesis of high-performance polymers, including liquid crystal polymers. ossila.com These materials exhibit exceptional thermal stability and mechanical properties, making them suitable for advanced engineering applications. The synthesis of cellulose acetate naphthoate, for example, has been shown to produce materials with good ultraviolet and chemical resistance.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The carboxylate group of this compound readily coordinates with metal ions, making it an excellent ligand for the construction of coordination polymers and MOFs. acs.orgtandfonline.com These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. mdpi.comnih.govwikipedia.org Researchers are exploring how different metal ions and modifications to the this compound ligand can be used to tune the properties of the resulting frameworks.

Photochemistry and Photophysics: The naphthalene moiety of this compound imparts interesting photophysical properties, including fluorescence. guidechem.comcapes.gov.br Scientists are investigating the excited-state dynamics of this compound and its derivatives, including processes like excited-state intramolecular proton transfer (ESIPT). mdpi.comias.ac.inresearchgate.net This fundamental research is crucial for the development of new fluorescent sensors, photo-responsive materials, and photostabilizers. researchgate.net

Propiedades

IUPAC Name |

naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBYKYZJUGYBDK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2-naphthoates and Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification represent the most straightforward methods for synthesizing 2-naphthoate esters, starting from 2-naphthoic acid or another ester.

Direct esterification of phenols, such as the formation of phenyl this compound from 2-naphthoic acid and phenol, is traditionally challenging. However, specific catalysts can facilitate this reaction. A process utilizing a boric-sulfuric acid catalyst complex has been shown to be effective for the direct esterification of phenolic compounds with carboxylic acids at temperatures ranging from 75°C to 285°C. google.com

Transesterification, the conversion of one ester to another, is a widely used and versatile method. rsc.org It is particularly useful for creating a variety of this compound esters from a common precursor. For instance, tert-butyl esters can be converted to other esters and amides in a one-pot process mediated by phosphorus trichloride (PCl₃), which proceeds via an in situ acid chloride formation. researchgate.net In one study, tert-butyl this compound was smoothly converted to methyl this compound in 90% yield. researchgate.net Earth-abundant alkali metal catalysts, such as potassium carbonate (K₂CO₃), have also proven effective for the transesterification of (hetero)aryl esters with phenols under relatively mild conditions. rsc.org Furthermore, novel catalytic systems like platinum dioxide (PtO₂) or a combination of PtO₂/nickel oxide (NiO) can mediate transesterification under neutral conditions. rsc.org

| Method | Catalyst/Reagent | Substrate Example | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| PCl₃-mediated | PCl₃ | tert-butyl this compound | methyl this compound | 90% | researchgate.net |

| Alkali Metal Catalysis | K₂CO₃ | pyridin-2-yl this compound | phenyl this compound | Moderate to high | rsc.org |

| Heterogeneous Catalysis | PtO₂/NiO/H₂ | methyl ester | ethyl ester | 96% (preparative scale) | rsc.org |

| Direct Esterification | Boric-sulfuric acid | 2-naphthoic acid | phenyl-1-hydroxy-2-naphthoate | N/A | google.com |

Synthesis via Naphthoic Acid Precursors

The synthesis of 2-naphthoates is often preceded by the synthesis of the corresponding carboxylic acid, 2-naphthoic acid, or its substituted derivatives. Several classical and modern organic reactions are employed for this purpose.

The Kolbe-Schmitt reaction is a carboxylation method that involves the reaction of a phenoxide with carbon dioxide under pressure and heat. wikipedia.orgtestbook.com When applied to 2-naphthol, this reaction yields hydroxy-naphthoic acids. The reaction begins with the formation of a naphthoxide (typically sodium 2-naphthoxide), which then undergoes nucleophilic addition to carbon dioxide. researchgate.netbyjus.com The regiochemistry of the carboxylation is sensitive to reaction conditions such as the type of alkali cation, temperature, and pressure. wikipedia.orgresearchgate.net For example, the carboxylation of sodium 2-naphthoxide can yield a mixture of isomers, including 2-hydroxy-1-naphthoate and 3-hydroxy-2-naphthoate. researchgate.net The industrial synthesis of 3-hydroxy-2-naphthoic acid, a precursor for azo dyes, utilizes this methodology. testbook.combyjus.com Research using computational and experimental methods has shown that the reaction proceeds through the formation of a NaphONa-CO₂ complex, and the product selectivity is highly dependent on the reaction pathway's activation barriers. researchgate.net

| Alkali Cation | Temperature | Pressure | Primary Products | Reference |

|---|---|---|---|---|

| Sodium (Na⁺) | 125°C | 100 atm | Mixture of hydroxy-naphthoic acids (e.g., 2-hydroxy-1- and 3-hydroxy-2-isomers) | wikipedia.orgresearchgate.net |

| Potassium (K⁺) | 170°-230°C | High | Mixture of 6-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid | google.com |

A versatile method for introducing a carboxyl group onto an aromatic ring is through the carbonation of a Grignard reagent. This process involves reacting a bromo-naphthalene derivative with magnesium to form an organomagnesium compound (Grignard reagent), which is then treated with carbon dioxide (often as dry ice) to produce the corresponding naphthoic acid after acidic workup. orgsyn.org This strategy has been successfully applied to synthesize various substituted 2-naphthoic acids. For instance, 6-methoxy-2-naphthoic acid was prepared with a 50% yield from 6-methoxy-2-bromonaphthalene. google.com Similarly, a high-yield (over 80%) synthesis of 2-ethoxy naphthoic acid was achieved by reacting 1-bromo-2-ethoxynaphthalene with magnesium, followed by carbonation. google.com The synthesis of 2-hydroxy-6-naphthoic acid also incorporates a Grignard reaction as a key step in a multi-step sequence starting from 2-naphthol. scientific.net

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 6-methoxy-2-bromonaphthalene | 6-methoxy-2-naphthoic acid | 50% | google.com |

| 1-bromo-2-ethoxynaphthalene | 2-ethoxy naphthoic acid | >80% | google.com |

| 6-bromo-2-methoxynaphthalene | 2-methoxy-6-naphthoic acid | 23.8% (using solid CO₂) | scientific.net |

Grignard Reactions for Naphthoic Acid Synthesis

Multi-Component Reactions for Diverse this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer an efficient pathway to complex molecules. organic-chemistry.orgbeilstein-journals.org While fewer examples exist for the direct synthesis of the this compound core via MCRs, they are powerful tools for diversifying pre-existing naphthoic acid or naphthol precursors. For example, a one-pot, three-component reaction between 3-hydroxy-2-naphthoic acid, various aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid leads to the formation of 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids in excellent yields. researchgate.net Another approach involves the one-pot synthesis of new alkyl 1-naphthoates through a sequential addition/oxidation process starting from acenaphthoquinone and 1,3-diketones in various alcohols. rsc.orgrsc.org This metal-free reaction proceeds through a C-C oxidative cleavage of a vicinal diol intermediate mediated by periodic acid (H₅IO₆), with the alcohol acting as both solvent and nucleophile to form the final ester product. rsc.orgrsc.org

Chemo-Enzymatic Synthesis Routes to Substituted Naphthoates

Chemo-enzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. This approach is valuable for creating substituted naphthoates that may be difficult to access through purely chemical means. Enzymes can be used to introduce functional groups with high regio- and stereoselectivity, which are then chemically modified. For example, cytochrome P450 monooxygenases have been engineered to hydroxylate various substrates. nih.gov In one application, an enzymatic hydroxylation was used to create hydroxylated intermediates, which were then chemically acylated to produce a library of functionalized analogs, including a this compound derivative. nih.gov Another example is the synthesis of 5,8-dihydroxy-2-naphthoate, an intermediate in the biosynthesis of menaquinone (vitamin K2). researchgate.net The enzyme 5,8-dihydroxy-2-naphthoate synthase (MqnD) catalyzes the conversion of cyclic dehypoxanthine futalosine to the target naphthoate. researchgate.net Furthermore, microbial oxidation pathways can be harnessed. The versatile bacterium Sphingomonas paucimobilis can oxidize various methyl-substituted naphthalenes, such as 2,6-dimethylnaphthalene, to the corresponding naphthoic acids, like 7-methyl-2-naphthoic acid, which can then be esterified chemically. nih.govasm.org

Synthesis of Specific this compound Derivatives

The functional versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through targeted chemical modifications. These derivatives often exhibit unique chemical and physical properties, making them valuable in various scientific and industrial applications. The following sections detail the synthetic methodologies for creating metal and non-metal complexes, chromophoric hydrazone and azo compounds, and novel ionic liquids based on the this compound structure.

The synthesis of metal and non-metal this compound derivatives often involves the reaction of a hydroxy-naphthoic acid with a corresponding metal or non-metal precursor. The carboxylate and hydroxyl groups on the naphthoic acid backbone serve as excellent ligation sites, facilitating the formation of stable chelate complexes.

A common method involves the reaction of 3-hydroxy-2-naphthoic acid with transition metal salts. For instance, a series of Mn(II), Fe(II), Co(II), and Ni(II) complexes have been synthesized from 3-hydroxy-2-naphthoic acid and aminoguanidine ligands. tandfonline.comresearchgate.net Similarly, reacting 3-hydroxy-2-naphthoic acid and hydrazine hydrate with metal nitrates of nickel, cobalt, cadmium, zinc, manganese, and copper yields stable complexes. scispace.com The pH of the reaction medium can influence the final composition of the complex. scispace.com

Another significant synthetic route is the alcoholysis reaction between a hydroxy-naphthoic acid and a metal or non-metal isopropoxide. scispace.com This method has been successfully used to prepare trivalent derivatives with elements like Boron (B), Aluminum (Al), Arsenic (As), Antimony (Sb), and Iron (Fe), as well as tetravalent derivatives with Silicon (Si), Titanium (Ti), and Selenium (Se). scispace.com The reaction typically involves refluxing the reactants in a non-aqueous solvent like benzene in specific stoichiometric ratios. scispace.com

Diorganotin(IV) complexes have also been prepared by reacting the sodium salt of an azo-dicarboxylic acid ligand, (E)-5-((2-carboxyphenyl)diazenyl)-2-hydroxy benzoic acid, with various diorganotin(IV) dichlorides in anhydrous methanol. rsc.org This results in complex structures, such as a cyclic tetranuclear tin complex. rsc.org

Table 1: Synthesis of Metal and Non-Metal this compound Derivatives This table is interactive. Click on the headers to sort.

| Derivative Type | Metal/Non-Metal | Naphthoate Precursor | Other Reactants | Synthetic Method | Reference |

|---|---|---|---|---|---|

| Transition Metal Complex | Mn(II), Fe(II), Co(II), Ni(II) | 3-Hydroxy-2-naphthoic acid | Aminoguanidine, Metal Salts | Ligand Synthesis/Complexation | tandfonline.comresearchgate.net |

| Transition Metal Complex | Ni, Co, Cd, Zn, Mn, Cu | 3-Hydroxy-2-naphthoic acid | Hydrazine Hydrate, Metal Nitrates | Aqueous Solution Reaction | scispace.com |

| Trivalent Derivatives | B, Al, As, Sb, Fe | 2-Hydroxy-1-naphthoic acid | Metal Isopropoxides | Alcoholysis Reaction | scispace.com |

| Tetravalent Derivatives | Si, Ti, Se | 2-Hydroxy-1-naphthoic acid | Non-Metal Isopropoxides | Alcoholysis Reaction | scispace.com |

| Diorganotin(IV) Complex | Sn(IV) | (E)-5-((2-carboxyphenyl)diazenyl)-2-hydroxy benzoic acid | Diorganotin(IV) dichloride | Reaction with Sodium Salt | rsc.org |

Hydroxy-naphthoate hydrazones and azo-carboxylates are classes of compounds known for their chromophoric properties. Their synthesis is well-established and allows for a high degree of structural diversity.

Hydroxy-Naphthoate Hydrazones The standard synthesis for these derivatives begins with the preparation of 3-hydroxy-2-naphthoic acid hydrazide (also known as 3-hydroxy-2-naphthohydrazide). This intermediate is then subjected to a condensation reaction with a variety of aromatic or heterocyclic aldehydes. nih.govnih.govmdpi.com The reaction is typically carried out by refluxing the hydrazide and the aldehyde in a solvent such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the reaction. mdpi.comdergipark.org.tr This straightforward approach has been used to generate extensive libraries of hydrazone derivatives for various research applications. nih.govnih.gov

Table 2: Synthesis of Selected Hydroxy-Naphthoate Hydrazones This table is interactive. Click on the headers to sort.

| Starting Hydrazide | Aldehyde Reactant | Reaction Conditions | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid hydrazide | Various substituted aldehydes | Ethanol, Reflux | 3-hydroxy-2-naphthohydrazide-based hydrazones | nih.gov |

| 3-Hydroxy-2-naphthoic acid hydrazide | Appropriate aldehydes | Condensation Reaction | Hydrazide-hydrazones | nih.gov |

| 3-Hydroxy-2-naphthohydrazide | Aldehyde derivatives | - | Novel Hydrazone Chemosensors | rsc.org |

| 3-Hydroxy-2-naphthoic hydrazide | 2-Benzoylpyridine | Ethanol, Reflux (4-5 hours) | Aryl hydrazone | dergipark.org.tr |

Azo-Carboxylates The synthesis of azo-carboxylates based on the naphthoate structure typically follows the classical pathway of diazotization followed by an azo coupling reaction. In this process, an aromatic amine (e.g., p-anisidine or 2-nitroaniline) is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) under cold conditions (0-5 °C) to form a diazonium salt. researchgate.net This highly reactive intermediate is then immediately coupled with a nucleophilic aromatic compound, such as sodium this compound, in an alkaline solution. researchgate.net The coupling reaction results in the formation of a stable azo compound, characterized by the -N=N- linkage that connects the two aromatic rings. researchgate.netresearchgate.net

Ionic liquids (ILs) are salts with melting points below 100°C that are gaining attention as green alternatives in various chemical processes. frontiersin.orgnih.gov Task-specific ionic liquids incorporating the this compound anion have been synthesized to leverage the unique properties of both the cation and the naphthoate moiety.

One established method is a deprotonation-metathesis reaction. frontiersin.orgnih.govresearchgate.net In this procedure, 3-hydroxy-2-naphthoic acid is first deprotonated using a base, such as potassium hydroxide (KOH), in a solvent like methanol. frontiersin.orgnih.gov Subsequently, an equimolar amount of a cation precursor, for example, trihexyltetradecylphosphonium chloride, is added to the mixture. frontiersin.orgnih.gov This results in a metathesis (ion exchange) reaction, forming the desired ionic liquid and a salt byproduct (e.g., potassium chloride). This route often requires purification steps, such as extraction and drying, to remove the inorganic salt impurity. nih.govresearchgate.net

A more advanced and greener synthetic route has been developed that avoids the formation of inorganic byproducts. frontiersin.orgnih.gov This method utilizes phosphonium or ammonium methylcarbonate precursors. When reacted with 3-hydroxy-2-naphthoic acid, the only byproducts are methanol and carbon dioxide, which are easily removed. frontiersin.org This approach simplifies the process, eliminates the need for extensive purification, and leads to quantitative yields, aligning with green chemistry principles. frontiersin.orgnih.gov

Table 3: Synthesis of this compound-Based Ionic Liquids This table is interactive. Click on the headers to sort.

| Ionic Liquid Name | Abbreviation | Synthetic Route | Precursors | Reference |

|---|---|---|---|---|

| Trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate | [P66614][HNA] | Deprotonation-Metathesis | 3-hydroxy-2-naphthoic acid, KOH, Trihexyltetradecylphosphonium chloride | frontiersin.orgnih.govresearchgate.net |

| Methyltrioctylphosphonium 3-hydroxy-2-naphthoate | [P1888][HNA] | Green Synthesis | 3-hydroxy-2-naphthoic acid, Methyltrioctylphosphonium methylcarbonate | frontiersin.orgnih.gov |

| Methyltrioctylammonium 3-hydroxy-2-naphthoate | [N1888][HNA] | Green Synthesis | 3-hydroxy-2-naphthoic acid, Methyltrioctylammonium methylcarbonate | frontiersin.orgnih.gov |

Hydroxy-Naphthoate Hydrazones and Azo-Carboxylates

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound derivatives. These approaches focus on improving efficiency, minimizing waste, and using more environmentally benign materials and conditions.

One significant green strategy is the use of solvent-free or solid-state reactions . Tribochemical reactions, where mechanical force is used to induce a chemical transformation in the absence of a solvent, have been employed to synthesize binary metal chelates of hydroxy-naphthoic acids. This method minimizes waste and avoids the environmental impact associated with solvent use.

The development of greener catalysts and reaction media is also crucial. The use of reusable catalysts, such as platinum dioxide for transesterification reactions under neutral conditions, offers an environmentally friendly alternative to traditional acid or alkali catalysts that are often corrosive and difficult to handle. rsc.org Furthermore, ionic liquids are themselves considered "greener" solvents due to their low vapor pressure and high thermal stability. frontiersin.orgfrontiersin.org The synthesis of these ionic liquids using methylcarbonate precursors, which avoids halogenated intermediates and produces only volatile byproducts like CO2 and methanol, is a prime example of a green synthetic process. frontiersin.orgnih.gov This method is highly efficient, yielding quantitative results without requiring complex purification steps. frontiersin.org

Table 4: Application of Green Chemistry Principles in this compound Synthesis This table is interactive. Click on the headers to sort.

| Green Chemistry Principle | Specific Application | Environmental Benefit | Reference |

|---|---|---|---|

| Waste Prevention / Atom Economy | One-pot, multicomponent synthesis of naphthoate derivatives | Reduces intermediate isolation/purification steps, minimizes solvent waste. | nih.govrsc.org |

| Safer Solvents and Auxiliaries | Tribochemical (solid-state) synthesis of metal chelates | Eliminates the need for potentially hazardous reaction solvents. | |

| Design for Energy Efficiency | Mild, room-temperature reaction conditions | Reduces energy consumption compared to reactions requiring high heat. | rsc.orgrsc.org |

| Use of Renewable Feedstocks / Catalysis | Use of reusable catalysts (e.g., PtO₂) for transesterification | Avoids stoichiometric, corrosive acid/base catalysts; catalyst can be recovered. | rsc.org |

| Designing Safer Chemicals | Synthesis of naphthoate-based ionic liquids via non-hazardous routes | Avoids chlorinated precursors; byproducts (CO₂, methanol) are benign. | frontiersin.orgnih.gov |

Compound Index

Mechanistic Investigations of Carboxylation Reactions

The Kolbe-Schmitt reaction, a carboxylation process involving alkali metal naphthoxides, is of significant industrial importance for the synthesis of aromatic hydroxy acids. researchgate.net Theoretical and experimental studies have provided deep insights into the mechanism of this reaction, particularly for sodium 2-naphthoxide.

Role of Intermediates and Transition States

The carboxylation of sodium 2-naphthoxide is a multi-step process involving the formation of several intermediates and transition states. researchgate.netresearchgate.net Initially, sodium 2-naphthoxide and carbon dioxide spontaneously form two distinct complexes. researchgate.net Of these, only one is suitably positioned for the subsequent electrophilic attack of the CO2 moiety on the nucleophilic carbon atoms of the naphthalene ring. researchgate.net

The reaction can proceed via electrophilic attacks at positions 1, 3, and 6 of the naphthalene ring. researchgate.netresearchgate.net Each of these pathways involves two transition states and one intermediate. researchgate.netresearchgate.net The initial electrophilic attack leads to the formation of a new C-C bond and a corresponding intermediate. researchgate.net For instance, the attack at the C1 position results in the formation of sodium 2-hydroxy-1-naphthoate. researchgate.net

Computational studies using methods like B3LYP, B3LYP-D2, and M06-2X have been instrumental in elucidating these pathways. researchgate.net It has been shown that pathway 1 (attack at C1) has lower activation barriers, while pathway 3 (attack at C3) leads to the most thermodynamically stable product. researchgate.netresearchgate.net The reaction pathway to position 6 is both kinetically and thermodynamically unfavorable. researchgate.netresearchgate.net These theoretical findings align well with experimentally observed product ratios. researchgate.netresearchgate.net

In the enzymatic carboxylation of naphthalene to this compound by naphthalene carboxylase, the reaction is proposed to proceed through a multi-step mechanism involving the activation of naphthalene by 1,3-dipolar cycloaddition to a cofactor, followed by proton release, rearomatization to a stable intermediate, and finally carboxylation with a reverse 1,3-dipolar cycloaddition to yield this compound. asm.orgnih.gov This enzymatic process is notable for being ATP-independent in its later, reversible steps. asm.orgnih.gov

The synthesis of 1,4-dihydroxy-2-naphthoyl-CoA involves an enzyme, MenB, where specific residues like Tyr115 and Tyr287 play a crucial role in orienting the substrate and stabilizing tetrahedral intermediates through an oxyanion hole. ebi.ac.uk

A Lewis-acid-catalyzed acyl shift of an oxabenzonorbornadiene has been reported as an unexpected route to 1-hydroxy-2-naphthoic acid esters. nih.gov The proposed mechanism involves the formation of a carbocation, a 1,2-acyl shift, and subsequent rearomatization. nih.gov

Bimolecular Proton Transfer Mechanisms

A key feature of the Kolbe-Schmitt reaction mechanism for sodium 2-naphthoxide is the involvement of a bimolecular proton transfer step. researchgate.netresearchgate.net After the initial formation of the C-C bond, the resulting intermediate undergoes proton transfer. Instead of a high-energy intramolecular proton shift from a carbon to an oxygen atom, two intermediates engage in a bimolecular exchange of protons adjacent to the newly introduced carboxyl groups. researchgate.net This intermolecular process has a significantly lower activation energy barrier, making it a more favorable pathway. researchgate.net

Photochemical Transformations of this compound Esters and Related Compounds

This compound esters and their derivatives exhibit interesting photochemical reactivity, undergoing transformations such as photodecarbonylation and displaying unique excited-state dynamics.

UV-Induced Photodecarbonylation Pathways

Studies on matrix-isolated phenyl 1-hydroxy-2-naphthoate have shown that it undergoes photodecarbonylation upon UV irradiation in the wavelength range of 331.7–235.0 nm. mdpi.comresearchgate.netresearcher.life This process results in the formation of 2-phenoxynaphthalen-1-ol and carbon monoxide. mdpi.comresearchgate.netresearcher.life The efficiency of this photodecarbonylation is dependent on the excitation wavelength, with shorter wavelengths leading to a greater extent of reaction. mdpi.comresearchgate.net In some cases, photodimerization can occur, as seen with alkyl 2-naphthoates which can selectively form C2 chiral cubane-like photodimers. rsc.org

Excited-State Protonation Dynamics

The photophysical properties of 2-naphthoic acid in aqueous-ethanol solutions are influenced by excited-state protonation. researchgate.netacs.org At hydrogen ion concentrations too low for ground-state protonation, 2-naphthoic acid can be protonated in its lowest excited singlet state, forming the corresponding cation (NH+). researchgate.net The fluorescence efficiency of this protonated species is about four times that of the free acid in a neutral solution. researchgate.net

The rates of protonation of the excited state and deprotonation of the excited cation have been determined. researchgate.net As the water content in the ethanol-water solvent increases, the rate constant for protonation decreases, while the rate constant for deprotonation increases. researchgate.netacs.org This suggests that with increasing water concentration, the system approaches a dynamic equilibrium in the excited state. researchgate.netacs.org

Furthermore, excited-state intramolecular proton transfer (ESIPT) has been observed in derivatives like methyl 3-hydroxy-2-naphthoate. mdpi.com This process, facilitated by a strong intramolecular hydrogen bond in the ground state, leads to the formation of an enol tautomer that is responsible for a large Stokes-shifted fluorescence emission. mdpi.com The study of constitutional isomers of ortho-(1H-imidazol-2-yl)naphthol reveals that the naphthalene framework provides a rigid structure to investigate how geometric and electronic factors influence both ground and excited state intramolecular proton transfer. rsc.org

Catalytic Reactions Involving Naphthoate Derivatives

Naphthoate derivatives are valuable substrates and products in various catalytic reactions, including oxidative couplings and cyclization reactions.

The oxidative coupling of 2-naphthol and 3-hydroxy-2-naphthoate derivatives can be achieved using a copper catalyst in the presence of a Lewis acid like ytterbium triflate (Yb(OTf)3) under an oxygen atmosphere. researchgate.net This binary catalyst system promotes a highly selective cross-coupling reaction. researchgate.net Similarly, the asymmetric oxidative coupling of 3-hydroxy-2-naphthoate and 2-naphthol derivatives with a CuCl–(S)-(−)-2,2′-isopropylidenebis(4-phenyl-2-oxazoline) catalyst also proceeds with high cross-coupling selectivity and moderate enantioselectivity. researchgate.net

A manganese(II) complex based on 3-hydroxynaphthoic acid has been developed as a recyclable and efficient catalyst for the synthesis of quinoline derivatives through a one-pot, four-component cyclocondensation reaction. oiccpress.com This method offers advantages such as mild reaction conditions, high yields, and easy catalyst separation. oiccpress.com

In the realm of enzymatic catalysis, 1-hydroxy-2-naphthoate dioxygenase, a cupin-type enzyme, catalyzes the ring cleavage of 1-hydroxy-2-naphthoate. asm.org

The following table provides a summary of the key reactions and their characteristics:

| Reaction Type | Reactants/Substrates | Catalyst/Conditions | Products | Key Features |

| Kolbe-Schmitt Carboxylation | Sodium 2-naphthoxide, CO2 | Heat, Pressure | Sodium 2-hydroxy-1-naphthoate, Sodium 3-hydroxy-2-naphthoate | Involves bimolecular proton transfer; product ratio determined by kinetics and thermodynamics. researchgate.netresearchgate.net |

| Enzymatic Carboxylation | Naphthalene, Bicarbonate | Naphthalene carboxylase | This compound | ATP-independent in later steps; involves a prFMN cofactor. asm.orgnih.gov |

| Photodecarbonylation | Phenyl 1-hydroxy-2-naphthoate | UV light (235.0-331.7 nm) | 2-Phenoxynaphthalen-1-ol, CO | Wavelength-dependent efficiency. mdpi.comresearchgate.netresearcher.life |

| Excited-State Protonation | 2-Naphthoic acid, H+ | Aqueous-ethanol | Excited-state protonated 2-naphthoic acid | Reversible process; rates depend on water concentration. researchgate.netacs.org |

| Oxidative Cross-Coupling | 2-Naphthol derivatives, 3-Hydroxy-2-naphthoate derivatives | Cu catalyst, Yb(OTf)3, O2 | Cross-coupled binaphthol derivatives | High cross-coupling selectivity. researchgate.net |

| Quinolone Synthesis | Dimedone, Aldehydes, Acetophenone, Ammonium acetate | Mn(II)-3-hydroxynaphthoic acid complex | Quinoline derivatives | Recyclable catalyst, high yields. oiccpress.com |

An exploration of the chemical reactivity and transformations of the this compound scaffold reveals a diverse range of reactions, including oxidative cross-couplings, ketonization, decarboxylation, electrophilic substitutions, and hydrolytic processes. These reactions are fundamental to the synthesis of a variety of complex organic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2-naphthoate Systems

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of 2-naphthoate systems. These methods provide insights into the molecular vibrations, which are sensitive to the local chemical environment, including hydrogen bonding, conformational changes, and coordination to metal centers.

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and properties of this compound derivatives. The presence and strength of these interactions can be effectively probed by monitoring the vibrational frequencies of the functional groups involved, primarily the hydroxyl (O-H) and carbonyl (C=O) stretching modes.

The formation of intermolecular hydrogen bonds, such as in the dimeric structure of 2-naphthoic acid, leads to a significant lowering of the O-H stretching frequency. In a non-hydrogen-bonded (monomeric) state, the O-H group absorbs in the 3700–3584 cm⁻¹ region. ahievran.edu.tr However, in a hydrogen-bonded dimer, this band shifts to around 3000 cm⁻¹ and becomes broader and more intense. ahievran.edu.tr For instance, in 1-hydroxy-2-naphthoic acid, weak and broad bands observed in the 2500–2600 cm⁻¹ and 1800–1900 cm⁻¹ spectral ranges have been assigned to O–H···N hydrogen bonds. mdpi.com Similarly, intramolecular hydrogen bonding, as seen in 1-hydroxy-2-naphthoic acid, is also evident in the IR spectrum. mdpi.com Studies on neptunyl complexes with protonated heterocycles have shown directional hydrogen bonding to the neptunyl oxo group, which influences the vibrational spectra. rsc.org

The carbonyl stretching frequency (νC=O) is also sensitive to hydrogen bonding. In phenyl 1-hydroxy-2-naphthoate, the νC=O band is observed at 1671 cm⁻¹. mdpi.com In the dimeric form of 1-hydroxy-2-naphthoic acid, shifts in the O-H and C=O vibrational bands are indicative of hydrogen bonding. niscair.res.in Two-dimensional infrared spectroscopy has been utilized to study the ultrafast dynamics of intermolecular hydrogen bonds in systems like carboxylic acid dimers. nih.gov

Table 1: Effect of Hydrogen Bonding on Vibrational Frequencies (cm⁻¹) in Naphthoic Acid Derivatives

| Functional Group | Non-Hydrogen-Bonded | Intermolecularly Hydrogen-Bonded | Intramolecularly Hydrogen-Bonded (O–H···O=C) |

|---|---|---|---|

| O-H Stretch | 3700–3584 ahievran.edu.tr | ~3000 (broad) ahievran.edu.tr | Observed in 1-hydroxy-2-naphthoic acid systems mdpi.commdpi.com |

| C=O Stretch | - | Shifted niscair.res.in | 1671 (in Phenyl 1-hydroxy-2-naphthoate) mdpi.com |

| O–H···N Stretch | - | 2500–2600 & 1800–1900 (weak, broad) mdpi.com | - |

Conformational Analysis

Vibrational spectroscopy is instrumental in identifying and characterizing different conformers of this compound esters. The rotational orientation of the naphthoate group relative to other parts of the molecule can lead to distinct vibrational spectra.

In the case of 2-acetylphenyl-2-naphthoate, both mid- and far-infrared and Raman spectra have been measured at room and low temperatures to study conformational changes. conicet.gov.arnih.gov The absence of further splitting in the carbonyl stretching region (1690–1731 cm⁻¹) upon cooling suggested the presence of a single conformation in the studied temperature range. conicet.gov.ar Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational modes to specific conformers. For 1-hydroxy-2-naphthoic acid, DFT calculations helped to identify the most stable conformer, which is characterized by a twofold degenerated O–H···O=C intramolecular hydrogen bond. mdpi.com A potential energy surface (PES) scan for 1-hydroxy-2-naphthoic acid, by rotating the C7-C8-O4-H5 dihedral angle, further elucidated the conformational landscape, identifying the minimum energy conformation. researchgate.net

Raman spectroscopy is particularly useful for studying the secondary structure of proteins and can be applied to understand the conformational stability of systems involving this compound. themedicinemaker.com For 2-naphthoic acid and its 6-bromo derivative, both FT-IR and FT-Raman spectra were recorded and interpreted with the aid of DFT calculations to understand their vibrational modes. nih.gov

Table 2: Vibrational Frequencies (cm⁻¹) for Conformational Analysis of 2-Acetylphenyl-2-naphthoate

| Vibrational Mode | Experimental IR (Room Temp) | Experimental Raman (Room Temp) |

|---|---|---|

| C=O Stretch Region | 1690–1731 conicet.gov.ar | - |

| Various Modes | 491, 765, 779, 831, 838, 1079, 1206, 1262, 1271, 1275, 1449, 2921, 3081 conicet.gov.ar | Frequency shifts observed upon cooling conicet.gov.ar |

Elucidation of Ligand Coordination Modes

When a this compound moiety acts as a ligand in a metal complex, IR and Raman spectroscopy can determine its coordination mode. The key spectral region for this analysis is that of the carboxylate group (COO⁻) stretching vibrations.

The coordination of the carboxylate group to a metal ion can be unidentate, bidentate chelating, or bidentate bridging. These different modes alter the symmetry and bond orders within the COO⁻ group, leading to characteristic shifts in the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching frequencies.

In lanthanide(III) complexes with 2-naphthoxyacetic acid, the bonding of the carboxylato group to the metal ion was determined to be bidentate. For these complexes, the ν_as(COO) was observed in the range of 1565-1575 cm⁻¹ and the ν_s(COO) in the range of 1430-1437 cm⁻¹. The magnitude of the difference between ν_as(COO) and ν_s(COO) is a key indicator of the coordination mode. In another example, for a Zn(II) coordination polymer with a derivative of 2-naphthoic acid, the two carboxylate groups of the ligand were found to adopt bidentate chelating and bridging coordination modes. rsc.org In hydrazone-based Mn(II) and Co(II) coordination polymers, IR spectroscopy confirmed a rare coordination mode where the naphtholic oxygen coordinates to a neighboring metal ion. tandfonline.com

Table 3: Carboxylate Stretching Frequencies (cm⁻¹) and Coordination Modes in Lanthanide-2-naphthoxyacetate Complexes

| Compound | ν_as(COO) | ν_s(COO) | Δν (ν_as - ν_s) | Inferred Coordination Mode |

|---|---|---|---|---|

| Potassium 1-naphthoxyacetate | 1590 | 1420 | 170 | - |

| Lanthanide(III) complexes | 1565-1575 | 1430-1437 | < 170 | Bidentate |

| Sodium 8-quinolinyloxyacetate | 1605 | 1405 | 200 | - |

| Lanthanide(III) complexes | 1580-1590 | 1412-1420 | < 200 | Bidentate Chelate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound systems in solution. It provides detailed information about the connectivity, conformation, and electronic environment of atoms within a molecule.

Elucidation of Complex Derivative Structures

¹H and ¹³C NMR are routinely used to confirm the structures of newly synthesized this compound derivatives and their complexes. tandfonline.combohrium.comontosight.ai The chemical shifts, coupling constants, and signal multiplicities provide a fingerprint of the molecular structure.

For instance, in triorganotin(IV) azo-carboxylates derived from 3-hydroxy-2-naphthoic acid, ¹H, ¹³C, and ¹¹⁹Sn NMR were used for characterization. tandfonline.com The geometry around the tin atom in solution was determined to be tetrahedral based on the NMR data. tandfonline.com For 2-acetylphenyl-2-naphthoate, ¹H and ¹³C NMR chemical shifts were assigned with the aid of DFT calculations. conicet.gov.arnih.gov In arene ruthenium(II) complexes with ligands derived from 3-hydroxy-2-naphthoic hydrazide, changes in the ¹H and ¹³C NMR spectra upon complexation confirmed the coordination of the ligands to the metal. bohrium.com The chemical shifts of aromatic protons in naphthoic acid derivatives typically appear in the 7-8 ppm range.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-Naphthoic Acid | ¹H (H1) | 8.601 | bmrb.io |

| 2-Naphthoic Acid | ¹H (H3) | 8.045 | bmrb.io |

| 2-Naphthoic Acid | ¹³C (C2) | 129.997 - 126.141 | bmrb.io |

| 2-Naphthoic Acid | ¹³C (C3) | 136.543 / 133.578 | bmrb.io |

| 1-Hydroxy-2-naphthoic acid (DMSO-d₆) | ¹H (H3) | 7.93 | chemicalbook.com |

| 1-Hydroxy-2-naphthoic acid (DMSO-d₆) | ¹H (H4) | 7.800 | chemicalbook.com |

| 2-Acetylphenyl-2-naphthoate | ¹H, ¹³C | Assigned using DFT | conicet.gov.arnih.gov |

| Triorganotin(IV) complexes | ¹³C (phenyl tin carbons) | 128 - 139 | tandfonline.com |

Solution State Geometry and Stereochemistry

Beyond basic structural confirmation, NMR techniques, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the three-dimensional structure and stereochemistry of this compound systems in solution.

NOESY experiments provide information about through-space proximity between protons. This is crucial for establishing relative stereochemistry. For example, in the photocycloaddition product of methyl this compound and acetylacetone, NOE results supported the assigned stereochemistry by showing the proximity of a methine proton (4.47 ppm) to the methoxy methyl group. cdnsciencepub.com In another study, NOE experiments were used to determine the stereochemistry of metabolites of a CB2 agonist, where strong NOE signals between specific protons indicated their spatial arrangement. frontiersin.org The absolute configuration of complex natural products has also been determined by converting hydroxyl groups into this compound esters and analyzing the resulting compounds. acs.orgresearchgate.net

Conformational analysis of flexible molecules can also be performed. For 1-hydroxy-2-naphthoic acid, a potential energy surface scan combined with DFT calculations helped to understand its conformational preferences. niscair.res.inresearchgate.net The geometry and coordination number around tin atoms in triorganotin(IV) complexes were determined from nJ(¹¹⁹Sn–¹³C) coupling constants in the solution state. tandfonline.com

Table 5: Application of NMR for Stereochemical and Conformational Analysis

| Technique | Application | System Studied | Key Findings | Reference |

|---|---|---|---|---|

| NOESY | Stereochemistry Elucidation | Photocycloaddition product of methyl this compound | Proximity of methine and methoxy protons confirmed stereochemistry. | cdnsciencepub.com |

| NOESY | Stereochemistry Determination | Adamantyl Metabolites | NOE cross-peaks established the relative configuration of hydroxyl groups. | frontiersin.org |

| nJ(¹¹⁹Sn–¹³C) Coupling | Solution State Geometry | Triorganotin(IV) complexes | Determined a 4-coordinate tetrahedral structure in solution. | tandfonline.com |

| DFT-assisted NMR | Conformational Analysis | 1-hydroxy-2-naphthoic acid | Identified the most stable conformer and its geometry. | niscair.res.inresearchgate.net |

Chemical Shift Analysis and Theoretical Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound systems, with chemical shift analysis providing profound insights into the electronic environment of the molecule. Theoretical calculations, particularly those employing density functional theory (DFT), have become instrumental in assigning experimental ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The correlation between theoretically calculated and experimentally observed chemical shifts serves as a powerful tool for validating molecular conformations and understanding substituent effects. nih.govresearchgate.net

For instance, studies on 2-acetylphenyl-2-naphthoate have demonstrated that DFT calculations can accurately predict vibrational frequencies and NMR chemical shifts. nih.govconicet.gov.ar The conformational space of the molecule can be explored using molecular dynamics, and the geometries of the lowest energy conformers can be optimized with DFT calculations. nih.govconicet.gov.ar These optimized geometries are then used to calculate theoretical ¹H and ¹³C chemical shifts, which are subsequently compared with experimental data. nih.gov It has been noted that oxygen atoms of the oxycarbonyl group in 2-naphthoates exhibit chemical shifts that are highly sensitive to their location relative to the naphthyl group. conicet.gov.ar In comparative studies with 1-naphthoate isomers, this sensitivity is attributed to steric perturbations. conicet.gov.ar

The utility of this combined experimental-theoretical approach extends to complex biological systems. In studies of the neocarzinostatin (NCS)-chromophore binding complex, the automated fragmentation quantum mechanics/molecular mechanics (AF-QM/MM) method has been used to calculate NMR chemical shifts. frontiersin.org By comparing the calculated chemical shifts of the naphthoate group in various docked positions with experimental data, researchers can accurately identify the correct ligand binding conformation. frontiersin.org For example, a significant downfield chemical shift on a proton (H23) of the naphthoate group was correctly predicted for its native binding pose, where it lies beside an aromatic indole ring, a prediction that failed for incorrect poses. frontiersin.org

Experimental ¹H-NMR data for sodium this compound in D₂O provides a baseline for its unperturbed chemical shifts. plos.org

Table 1: Experimental ¹H-NMR Chemical Shifts for Sodium this compound Data sourced from Ficker et al. (2015) plos.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1/H-3/H-4/H-5 | 7.32–7.44 | m |

| H-6/H-7 | 7.74–7.80 | m |

| H-8 | 7.97–8.02 | m |

Note: The specific assignment of individual protons within the multiplets was not detailed in the source.

Anion Interaction Studies via ¹H-NMR Titrations

¹H-NMR titration is a highly effective method for investigating non-covalent interactions, such as the binding of a this compound anion to a host molecule or receptor. plos.orgacs.orgnih.gov This technique involves the incremental addition of a guest anion to a solution of the host molecule and monitoring the subsequent changes in the ¹H-NMR spectrum. The observed shifts in the proton resonances of both the host and guest provide direct evidence of complex formation and can be used to determine the binding stoichiometry and association constant (Kₐ). plos.orgnih.gov

A pertinent example is the study of the interaction between sodium this compound and a G4 1-(4-carbomethoxy) pyrrolidone terminated PAMAM-dendrimer in an aqueous solution. plos.org Upon titration of the dendrimer with sodium this compound, systematic changes in the chemical shifts of the dendrimer's inner protons were observed, indicating that the naphthoate guest binds within the lyophilic dendrimer core. plos.org Although the binding was found to be relatively weak, the titration data allowed for the calculation of a binding constant. plos.org

The general principle involves tracking the chemical shift (δ) of a specific proton on the host or guest molecule as a function of the guest or host concentration. The changes in chemical shift (Δδ) are then fitted to a suitable binding isotherm (e.g., 1:1, 1:2) to extract the binding parameters. plos.orgnih.gov In other systems, such as chemosensors for cyanide, the interaction can be more dramatic, leading to the complete disappearance of N-H or O-H proton signals upon anion-induced deprotonation, which confirms the binding mechanism. rsc.org These studies underscore the power of ¹H-NMR titrations to quantify the thermodynamics and elucidate the geometry of anion-receptor complexes in solution. plos.orgrsc.org

Table 2: Binding Analysis of Sodium this compound with a PyrG4 Dendrimer via ¹H-NMR Titration Data sourced from Ficker et al. (2015) plos.org

| Parameter | Value |

|---|---|

| Guest Molecule | Sodium this compound |

| Host Molecule | G4 1-(4-carbomethoxy) pyrrolidone dendrimer |

| Solvent | D₂O |

| Binding Stoichiometry (n) | 2 carboxylates per dendrimer |

| Association Constant (Kₐ) | 5.35 ± 0.7 M⁻¹ |

Electronic Spectroscopy (UV-Vis) and Photophysical Property Probing

Absorption and Emission Characteristics of Naphthoate Chromophores

The this compound moiety is an intrinsic chromophore, and its electronic absorption and emission properties are central to its application in various photophysical systems. The primary source of its UV-visible absorption is the naphthalene ring system. nih.gov In complex molecules like the neocarzinostatin chromophore, the 2-hydroxy-5-methoxy-7-methyl-1-naphthoate subunit is the dominant contributor to UV-visible absorption and is the inherent fluorophore. nih.gov

The absorption spectrum of this compound systems typically displays characteristic bands corresponding to π-π* transitions within the aromatic naphthalene core. utl.pt The emission properties are highly sensitive to the molecular environment. For instance, the fluorescence of the naphthoate fluorophore can be quenched or enhanced by other subunits within the same molecule. nih.gov In the neocarzinostatin chromophore, the presence of a C12-subunit and a cyclic carbonate ring reduces the fluorescence intensity of the naphthoate group. nih.gov

Studies on naphthoic acids embedded in polymer films reveal that both fluorescence and room-temperature phosphorescence can be observed. researchgate.net The emission spectra can be complex, sometimes indicating the presence of multiple species, such as monomers and dimers (excimers), with the latter typically showing a red-shifted fluorescence. researchgate.net The solid-state fluorescent spectra of 6-hydroxy-2-naphthoate derivatives show emission maxima around 415-448 nm. researchgate.net The quantum yield, a measure of emission efficiency, has been reported to be as high as 37.1% for certain 6-hydroxy-2-naphthoate derivatives in the solid state. researchgate.net

Table 3: Photophysical Properties of Selected Naphthoate-Containing Systems

| Compound/System | Medium | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| β-cyclodextrin with seven 2-naphthoyloxy chromophores | Propylene glycol/dioxane glass (200 K) | ~310-330 | ~340-360 | Not specified | utl.pt |

| 6-hydroxy-2-naphthoate derivative (Compound 1) | Solid State | Not specified | 448 | 1.2% | researchgate.net |

| 6-hydroxy-2-naphthoate derivative (Compound 2) | Solid State | Not specified | 415 | 37.1% | researchgate.net |

Energy Transfer Mechanisms in Multi-Chromophoric Systems

In systems containing multiple chromophores, excitation energy can be transferred from an initially excited donor to an acceptor. unige.ch The this compound moiety has been effectively utilized as a component in such multi-chromophoric systems, often acting as an energy donor or part of an "antenna" system that harvests light. utl.ptacs.org The primary mechanisms governing this transfer are non-radiative processes, described by Förster Resonance Energy Transfer (FRET) and Dexter exchange interaction, as well as radiative transfer (emission and re-absorption). unige.chnih.gov

A compelling example is a water-soluble β-cyclodextrin functionalized with seven 2-naphthoyl chromophores. acs.org This system forms a stable complex with a laser dye, and upon excitation of the naphthoate units, energy is transferred to the encapsulated dye with 100% efficiency. acs.org This "antenna effect" mimics the light-harvesting function in natural photosynthesis. acs.org Theoretical considerations suggest that the dominant mechanism for both energy hopping between naphthoate units (homotransfer) and transfer to the central dye (heterotransfer) is the long-range Coulombic (dipole-dipole) interaction, as described by Förster theory, rather than short-range exchange interactions. acs.org

The efficiency of energy transfer is critically dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. utl.pt In systems with multiple identical chromophores, like the naphthoylated cyclodextrin in a rigid glass, solvation heterogeneity can lead to inhomogeneous spectral broadening. utl.pt This results in "directed" energy transfer, where energy preferentially hops from higher-energy ("blue") chromophores to lower-energy ("red") chromophores because the spectral overlap is greater in this direction. utl.pt This process is a form of energy migration and is distinct from chaotic hopping. utl.ptrsc.org The study of these mechanisms is crucial for designing advanced molecular devices for light conversion and photochemical applications. acs.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an indispensable analytical technique for the verification of molecular structures by providing a precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the molecular weight and elemental formula of a compound. vulcanchem.comuni-saarland.de For this compound derivatives, MS is routinely used to confirm that the correct product has been synthesized. vulcanchem.com

Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. nih.govnih.gov In this process, a precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.govwhitman.edu

While a specific fragmentation study for the parent this compound was not detailed in the reviewed literature, studies on closely related compounds, such as 2-acylamino-1,4-naphthoquinone derivatives, illustrate the methodology. nih.gov In these studies, electrospray ionization (ESI) is used to generate protonated molecular ions. The fragmentation pathways are then elucidated by analyzing the product ions from MS/MS experiments. nih.gov Theoretical calculations are often employed to support the proposed fragmentation mechanisms and predict the most likely sites of protonation. nih.gov The analysis of these fragmentation patterns allows chemists to piece together the original structure, confirming the connectivity of its constituent parts. whitman.edu

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. acs.org Such studies on this compound-containing compounds provide invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. researchgate.net

Crystallographic analyses of naphthoate derivatives reveal the critical role of hydrogen bonding and aromatic stacking interactions in building the crystal lattice. For example, in the crystal structure of tetraaquabis(1-hydroxy-2-naphthoato-κO²)magnesium(II), extensive intermolecular O-H···O hydrogen bonding networks are observed. Furthermore, π-π stacking interactions between adjacent naphthyl rings are a common feature, with reported centroid-to-centroid distances of approximately 3.768 Å, indicative of moderate interaction strength.

Studies on substituted 2-naphthoates have identified specific crystal systems and space groups. For example, two luminescent 6-hydroxy-2-naphthoate derivatives were found to crystallize in the monoclinic system, with space groups P21/n and P21/c, respectively. researchgate.net In cases where suitable single crystals cannot be obtained, structure determination can be achieved from powder X-ray diffraction data, often guided by solid-state NMR and periodic DFT calculations. rsc.org These combined techniques provide a powerful approach for elucidating complex crystal structures and understanding the forces that govern solid-state assembly. rsc.org

Table 4: Representative Crystallographic Data for Naphthoate Derivatives

| Compound/System | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 6-hydroxy-2-naphthoate derivative (Compound 1) | Monoclinic | P21/n | C/O-H···O interactions, aromatic ring packing | researchgate.net |

| 6-hydroxy-2-naphthoate derivative (Compound 2) | Monoclinic | P21/c | C/O-H···O interactions, aromatic ring packing | researchgate.net |

| Diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II) | Monoclinic | C2 | N/A | researchgate.net |

Single Crystal X-ray Diffraction of this compound Complexes and Cocrystals

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise atomic and molecular structure of crystalline materials. uni-saarland.de It allows for the unambiguous elucidation of bond lengths, angles, and the spatial arrangement of atoms, providing crucial insights into the intermolecular interactions that govern the formation of this compound complexes and cocrystals. uni-saarland.demdpi.com

Research into cocrystallization has shown that 2-naphthoic acid derivatives are effective coformers. For instance, cocrystals of caffeine with various hydroxy-2-naphthoic acids have been synthesized and analyzed using SCXRD. nih.govucl.ac.uk In cocrystals involving 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid with caffeine, a characteristic imidazole-carboxylic acid synthon is observed. nih.gov However, in the case of 6-hydroxy-2-naphthoic acid, the cocrystal structure reveals a hydrogen-bonded carboxylic acid dimer alongside a hydroxyl-caffeine heterosynthon. nih.gov The formation of these different supramolecular assemblies can be influenced by the choice of solvent, which can lead to various polymorphs and hydrates, each with a unique crystal structure. ucl.ac.uk

Metal complexes incorporating this compound ligands have also been characterized in detail. A notable example is the neodymium(III) complex, [Pentaaquabis(1-hydroxy-2-naphthoato)neodymium(III)] (1-hydroxy-2-naphthoate) dihydrate. oup.com Its structure was determined by SCXRD, revealing an ennea-coordinated (9-coordinate) central metal atom in a tricapped trigonal-prism geometry. oup.com In this complex, the two carboxylato ligands form four-membered chelate rings with the neodymium atom, which is also coordinated to five water molecules. oup.com The crystal structure is further stabilized by a network of hydrogen bonds involving the ligands, isolated carboxylate ions, and water molecules. oup.com

The crystallographic data obtained from these studies provide a fundamental basis for understanding the structure-property relationships in these materials.

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |

|---|---|---|---|---|---|

| Caffeine-2-hydroxy-1-naphthoic acid cocrystal | C19H16N4O5 | Monoclinic | P21/n | a = 7.909(2) Å b = 15.275(5) Å c = 14.704(5) Å β = 103.66(1)° | researchgate.net |

| [Nd{C10H6(OH)CO2}2(H2O)5][C10H6(OH)CO2]·2H2O | C33H37NdO16 | Triclinic | P1 | a = 20.621(4) Å b = 22.288(5) Å c = 7.724(1) Å α = 93.30(2)° β = 96.78(2)° γ = 107.43(2)° | oup.com |

Powder X-ray Diffraction for Microcrystalline Analysis

Powder X-ray diffraction (PXRD) is a vital technique for the analysis of microcrystalline materials, particularly when growing single crystals of sufficient size and quality for SCXRD is not feasible. uni-saarland.dersc.org PXRD is used for non-destructive phase identification, assessment of sample purity, and analysis of polymorphic forms. uni-saarland.denih.gov Usable diffraction patterns can often be obtained from less than 0.5 mg of material. cia.gov

The method involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffractogram is a unique fingerprint of the crystalline phases present in the sample. researchgate.net In the study of this compound systems, PXRD is commonly used to characterize the products of cocrystallization experiments. researchgate.netnih.gov The experimental powder pattern can be compared with a pattern simulated from SCXRD data to confirm the identity and purity of the bulk material. rsc.org

For example, in the analysis of caffeine and 1-hydroxy-2-naphthoic acid cocrystals, PXRD was recorded in Bragg-Brentano reflection mode over a scattering angle range of 3–50° 2θ. rsc.org This allowed for the characterization of the resulting powder and, using a semi-quantitative model, the determination of the composition of phase mixtures. rsc.org When a sample appears ill-defined or amorphous, PXRD can confirm its crystalline nature if sharp, well-resolved peaks are observed. researchgate.net Even for samples that are largely amorphous, weak diffraction peaks can indicate the presence of a similar molecular packing to a known crystalline phase. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Naphthoate Derivatives

Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. columbia.edu The technique is based on the differential absorption of left- and right-circularly polarized light by a chiral substance. The CD exciton chirality method is a particularly sensitive and versatile application used to determine the absolute configuration of molecules containing multiple chromophores. columbia.eduresearchgate.net

In this method, a chromophore such as this compound is chemically attached to the chiral molecule of interest, often at two or more functional groups (e.g., hydroxyl groups). The this compound group possesses a strong, long-axis polarized electric transition moment, which is a prerequisite for this application. columbia.edu When two such chromophores are held in a chiral spatial arrangement, their transition dipoles interact, leading to a split CD spectrum known as a "couplet." columbia.edu The sign of this CD couplet (positive or negative) is directly related to the chirality (clockwise or counter-clockwise) of the spatial arrangement of the chromophores, allowing for a non-empirical assignment of the absolute stereochemistry. columbia.edu

The intensity of the CD signal is dependent on the strength of the chromophore's UV absorption. The this compound chromophore provides significantly stronger signals than traditional chromophores like p-chlorobenzoate. columbia.edu

| Chromophore | UV Maximum (λmax) | Molar Absorptivity (ε) | CD Amplitude (A) | Ref. |

|---|---|---|---|---|

| p-Chlorobenzoate | 242 nm | 33,000 | -39 | columbia.edu |

| This compound | 239 nm | 108,000 | -126 | columbia.edu |

| 2-Anthroate | 259 nm | 147,000 | -322 | columbia.edu |

A more sensitive variation of this technique is Fluorescence-Detected Circular Dichroism (FDCD). acs.org Since this compound is a fluorophore, its derivatives are suitable for FDCD, which can extend the scope of the exciton chirality method due to the increased sensitivity and selectivity of fluorescence measurements compared to absorbance. acs.org Studies have shown that for certain derivatives, such as those of this compound or 6-methoxy-2-naphthoate, the FDCD spectra are in good agreement with conventional CD spectra. acs.orgresearcher.life However, the utility of FDCD can be limited if the sample exhibits significant fluorescence polarization, which indicates anisotropy in the solution. acs.org For this reason, 6-methoxy-2-naphthoate has been recommended as a standard chromophore for sensitive FDCD studies, as it consistently yields interpretable exciton-coupled spectra. researcher.life

Computational and Theoretical Chemistry of 2-naphthoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of 2-naphthoate systems at the electronic level. These methods, derived from the principles of quantum mechanics, allow for the precise calculation of molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of naphthoic acid systems. researchgate.netrsc.org This approach is favored for its balance of computational cost and accuracy. DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational wavenumbers, and analyzing molecular charge density plots. rsc.orgmedwinpublishers.com

Studies on 2-naphthoic acid and its derivatives frequently employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311+G** or 6-311++G(d,p). researchgate.netmedwinpublishers.com For instance, DFT has been used to evaluate the fundamental vibrational frequencies and intensities of the vibrational bands for 2-naphthoic acid and 6-bromo-2-naphthoic acid. researchgate.net In another study on a sulfaclozine azo dye derivative of 1-hydroxy-2-naphthoic acid, DFT calculations at the B3LYP/GEN level were used to determine optimized geometries and support experimental findings. rsc.orgresearchgate.net These calculations confirmed distorted square planar or octahedral structures for metal complexes of the this compound derivative. rsc.org The application of DFT provides a theoretical framework that is essential for interpreting experimental data and understanding the underlying electronic characteristics that dictate the molecule's reactivity. sciencepublishinggroup.com

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are crucial for obtaining highly accurate energetic and spectroscopic predictions. umsl.edu These methods can precisely calculate molecular geometries, electronic properties, and simulate spectra. nih.gov

For the isomeric 1- and 2-naphthoic acids, ab initio calculations at the MP2(full)/6-31G(d) level were performed to determine their gas-phase enthalpies of formation. umsl.edu The results indicated that 2-naphthoic acid is more stable than 1-naphthoic acid by a calculated difference of 11.6 kJ mol⁻¹. umsl.edu This theoretical finding is in good agreement with experimental results, which show a stability difference of 8.4 kJ mol⁻¹. umsl.edu Such calculations provide critical data on the relative stability of isomers. In other studies, ab initio Hartree-Fock (HF) methods have been used in conjunction with DFT to provide a comparative analysis of structural and spectroscopic data for compounds like 2-naphthoic acid. researchgate.net

The conformation and stability of this compound systems are governed by a delicate balance of intramolecular interactions. Theoretical calculations are essential for elucidating these forces. The greater stability of 2-naphthoic acid compared to its 1-isomer is attributed to the absence of the significant steric repulsion that exists between the carboxylic acid group and the peri-hydrogen (at the C8 position) in 1-naphthoic acid. umsl.edu

In derivatives such as phenyl 1-hydroxy-2-naphthoate, the most stable conformer is determined by a strong O–H···O=C intramolecular hydrogen bond. ias.ac.in This interaction makes the conformer significantly more stable (by approximately 15 kJ mol⁻¹) than other forms. ias.ac.in The competition between different types of non-covalent interactions is also a key factor. In studies of 5,6,7,8-tetrafluoro-2-naphthoic acid, a combination of X-ray diffraction and computational analysis revealed that while the primary binding force in the crystal is hydrogen bonding, arene-perfluoroarene stacking interactions also play a role, albeit a less dominant one. rsc.org These findings highlight the complexity of intramolecular forces in determining the preferred three-dimensional structure.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational space of molecules over time, providing insights into their dynamic behavior and stability. nih.gov This technique has been applied to various this compound systems to understand their structural flexibility and interactions with their environment.

For example, MD simulations have been used to investigate the binding mechanism of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds, which act as inhibitors for the anti-apoptotic protein Mcl-1. researchgate.net Similarly, the conformational space of 2-acetylphenyl-2-naphthoate has been explored using MD, complemented by DFT calculations to optimize the lowest energy conformers found during the simulations. nih.gov MD studies have also been conducted on liquid crystalline copolymers containing 6-hydroxy-2-naphthoic acid, demonstrating the utility of this method for complex macromolecular systems. ncsu.edu These simulations are crucial for refining structural models and understanding how these molecules behave in a dynamic, solvated environment, which is critical for applications like drug design. researchgate.netoup.com

Analysis of Molecular Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are central to its chemical reactivity. Computational methods provide detailed analysis of these characteristics.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. worldwidejournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. worldwidejournals.comresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. worldwidejournals.com For a Schiff base derivative of naphthalene, the calculated HOMO-LUMO gap was -5.979 eV, indicating that charge transfer readily occurs within the molecule. worldwidejournals.com In studies of various ortho-substituted naphthoic acids, DFT calculations were used to determine the HOMO-LUMO gaps and other reactivity descriptors. researchgate.netsciencepublishinggroup.com The analysis of the orbital distributions (the regions where the HOMO and LUMO are located) can identify the likely sites for nucleophilic and electrophilic attack, providing insights into intramolecular charge transfer processes. researchgate.net

Table 1: Calculated Electronic Properties of Ortho-Substituted Naphthoic Acids

This table presents theoretical values for various electronic properties of naphthoic acid and its ortho-substituted derivatives, calculated using DFT methods. These descriptors are crucial for predicting the chemical reactivity and stability of the compounds. Data sourced from computational studies on substituted naphthoic acids. researchgate.netsciencepublishinggroup.com

| Compound | Total Energy (Kcal/mol) | HOMO (Kcal/mol) | LUMO (Kcal/mol) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.80E+01 | 5.2561 | -0.398 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.7380 | -0.419 |

| o-Methoxy naphthoic acid | -4.32E+05 | -1.49E+02 | -4.14E+01 | 6.8690 | -0.420 |

| o-Ethoxy naphthoic acid | -4.57E+05 | -1.46E+02 | -5.71E+01 | 7.4010 | -0.418 |

| o-Amino naphthoic acid | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.7790 | -0.395 |

| o-Methyl naphthoic acid | -3.83E+05 | -1.24E+02 | -7.59E+01 | 9.1710 | -0.443 |

| o-Chloro naphthoic acid | -6.49E+05 | -1.49E+02 | -3.89E+01 | 3.7070 | -0.347 |

| o-Fluoro naphthoic acid | -4.20E+05 | -1.72E+02 | -1.14E+02 | 4.8950 | -0.382 |

Global Reactivity Parameters (e.g., chemical hardness, electrophilicity)

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for quantifying the chemical reactivity and stability of a molecule. These parameters include chemical hardness (η), electrophilicity (ω), ionization potential (IP), electron affinity (EA), and chemical potential (µ). rsc.orgsciencepublishinggroup.com They offer a quantitative measure of how a molecule will interact with other species, indicating its propensity to donate or accept electrons. sciencepublishinggroup.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a high hardness value, indicating greater stability and lower reactivity. researchgate.net Softness is the reciprocal of hardness and describes the capacity of a molecule to accept electrons. researchgate.net

Electrophilicity (ω) : This parameter measures the ability of a species to accept electrons. sciencepublishinggroup.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. sciencepublishinggroup.com For instance, studies on naphthoic acid derivatives have shown that the introduction of electron-withdrawing substituents, such as a fluoro group, can significantly increase the electrophilicity index. sciencepublishinggroup.com

Ionization Potential (IP) and Electron Affinity (EA) : IP is the energy required to remove an electron, approximated by the negative of the HOMO energy (I ≈ -E_HOMO). EA is the energy released when an electron is added, approximated by the negative of the LUMO energy (A ≈ -E_LUMO). researchgate.net

Computational studies on a series of ortho-substituted naphthoic acids have quantified these parameters to assess how different functional groups influence reactivity. sciencepublishinggroup.comsciencepublishinggroup.com

Table 1: Calculated Global Reactivity Parameters for Substituted Naphthoic Acids

| Substituent | Ionization Potential (IP) (kcal/mol) | Electron Affinity (EA) (kcal/mol) | Electrophilicity Index (ω) (kcal/mol) |

|---|---|---|---|

| -H | 2.1E+02 | 4.5E+01 | 1.5E+02 |

| -F | 2.1E+02 | 5.8E+01 | 3.5E+02 |

| -OH | 2.0E+02 | 4.0E+01 | 1.3E+02 |

| -NH2 | 1.9E+02 | 2.9E+01 | 1.1E+02 |

This table presents theoretical values for selected ortho-substituted naphthoic acids, demonstrating the influence of substituents on electronic properties. Data sourced from computational studies using semi-empirical methods. sciencepublishinggroup.com

Molecular Electrostatic Potential (MEP) Mapping